Pomalidomide-PEG3-azide

Catalog No.
S2885092
CAS No.
2267306-15-8
M.F
C21H24N6O8
M. Wt
488.457
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG3-azide

CAS Number

2267306-15-8

Product Name

Pomalidomide-PEG3-azide

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C21H24N6O8

Molecular Weight

488.457

InChI

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30)

InChI Key

DUTLUBRCOXPZLI-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-]

Solubility

not available

Pomalidomide-PEG3-azide: is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .

The specific scientific field of application for Pomalidomide-PEG3-azide is in biochemistry and molecular biology, particularly in the area of protein degradation research .

The application involves the synthesis of molecules for targeted protein degradation. The Pomalidomide-PEG3-azide molecule acts as a bridge, connecting a target protein to an E3 ligase, which then marks the target protein for degradation .

The method of application or experimental procedure would involve click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

As for the results or outcomes obtained, the use of Pomalidomide-PEG3-azide in PROTAC technology has shown promise in the field of drug discovery, particularly in the development of cancer therapeutics .

Pomalidomide-PEG3-azide is a synthetic compound that combines Pomalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the azide group enables the compound to participate in click chemistry reactions, facilitating the conjugation of various biomolecules for therapeutic applications.

Pomalidomide-PEG3-azide is particularly notable for its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a type of click chemistry. This reaction allows for the efficient formation of stable triazole linkages when combined with alkyne-containing molecules. The versatility of this reaction makes Pomalidomide-PEG3-azide a valuable tool in bioconjugation and drug development processes .

The biological activity of Pomalidomide-PEG3-azide is primarily linked to its role as a ligand for cereblon, an E3 ubiquitin ligase. By recruiting cereblon, Pomalidomide-PEG3-azide facilitates the ubiquitination and subsequent degradation of target proteins within cells. This mechanism is particularly useful in cancer therapy, where the degradation of specific oncogenic proteins can inhibit tumor growth and promote apoptosis in malignant cells .

The synthesis of Pomalidomide-PEG3-azide typically involves several key steps:

  • Synthesis of PEG Linker: The PEG linker can be synthesized or purchased commercially.
  • Coupling Reaction: The PEG linker is coupled to Pomalidomide using standard peptide coupling techniques, often involving activating agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of an amide bond.
  • Azidation: The terminal hydroxyl group of the PEG linker is converted to an azide group through a reaction with sodium azide or other azidating agents.

This multi-step synthesis allows for the production of high-purity Pomalidomide-PEG3-azide suitable for biological applications .

Pomalidomide-PEG3-azide has several significant applications:

  • Targeted Protein Degradation: It serves as a building block for developing PROTACs, which are designed to selectively degrade disease-causing proteins.
  • Bioconjugation: The azide group allows for the conjugation with various biomolecules, including antibodies and small molecules, enhancing their therapeutic efficacy.
  • Research Tool: It is used in research to study protein interactions and degradation pathways within cellular systems .

Interaction studies involving Pomalidomide-PEG3-azide typically focus on its binding affinity and selectivity for cereblon. These studies are crucial for understanding how effectively the compound can recruit E3 ligases to target proteins for degradation. Techniques such as surface plasmon resonance and co-immunoprecipitation assays are commonly employed to assess these interactions. Additionally, cellular assays help evaluate the biological consequences of protein degradation mediated by this compound .

Pomalidomide-PEG3-azide belongs to a class of compounds known as E3 ligase ligands that facilitate targeted protein degradation. Here are some similar compounds:

Compound NameUnique Features
LenalidomideAnother immunomodulatory drug that targets cereblon but lacks an azide group for click chemistry.
ThalidomideAn earlier immunomodulatory agent; less potent in E3 ligase recruitment compared to Pomalidomide.
Pomalidomide 4'-PEG3-azideSimilar structure but may have different linker properties affecting its biological activity.

Pomalidomide-PEG3-azide stands out due to its specific incorporation of the PEG linker and azide functionality, allowing it to engage in click chemistry and enhancing its utility in drug development compared to its analogs .

XLogP3

0.3

Dates

Modify: 2023-08-17

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